
1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H15N5O4S3 and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamide Inhibitors: A Patent Review
Sulfonamide compounds, including derivatives similar to 1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide, have been extensively reviewed for their role as inhibitors against a variety of targets. These compounds have found applications as antiviral HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease among others. The versatility of sulfonamides stems from their ability to serve as key components in drugs targeting diseases like cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).
Antimicrobial and Anticancer Applications
Research has highlighted the antimicrobial and anticancer properties of sulfonamides, reinforcing the medicinal significance of these compounds. The structural motif of sulfonamides has been instrumental in the development of drugs with a broad spectrum of biological activities. This class of compounds has been involved in creating bioactive substances that exhibit antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The evolution of sulfonamide-based drugs underscores their critical role in medicinal chemistry, offering insights into the therapeutic potential of specific derivatives like the compound (Azevedo-Barbosa et al., 2020).
Environmental and Health Implications
The environmental persistence and bioaccumulation of certain sulfonamides have raised concerns, prompting research into their effects on human health and the biosphere. Studies focusing on the environmental impact of sulfonamides have revealed their origins from agricultural activities and the consequent microbial resistance, which poses potential global health risks. This area of research is critical for understanding the broader implications of sulfonamide use and its environmental footprint, offering a context for evaluating the sustainability of developing new sulfonamide-based therapeutic agents (Baran et al., 2011).
Properties
IUPAC Name |
1,3-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S3/c1-10-13(9-19(2)16-10)26(22,23)17-11-3-5-12(6-4-11)25(20,21)18-14-15-7-8-24-14/h3-9,17H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIDUDVGMBKIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B2629343.png)
![2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2629345.png)
![3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1,1-dimethylthiourea](/img/structure/B2629346.png)
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629347.png)
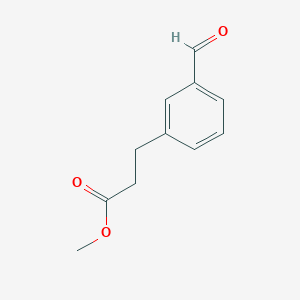

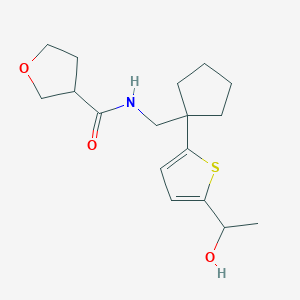
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629353.png)
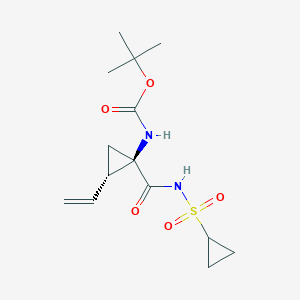
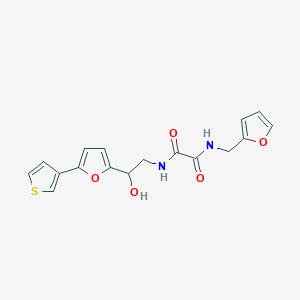
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629357.png)
![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629358.png)
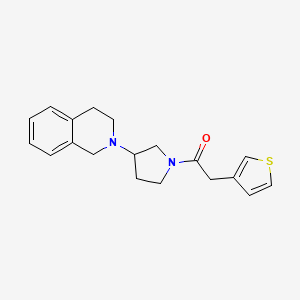
![4-[2-[4-[4-(Dimethylsulfamoylamino)phenyl]-5-oxotetrazol-1-yl]acetyl]morpholine](/img/structure/B2629361.png)
